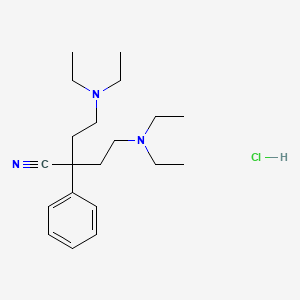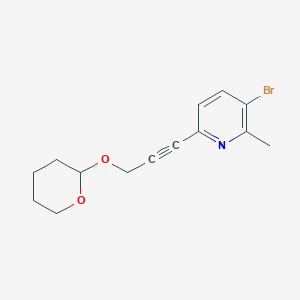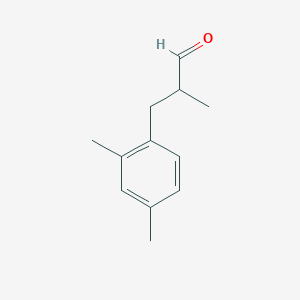
(4'-tert-Butylbiphenyl-4-yl)oxoacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group substituted with a tert-butyl group and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate typically involves the esterification of 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: 4’-(tert-butyl)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(tert-butyl)-[1,1’-biphenyl]-4-yl ethanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to form the corresponding carboxylic acid and alcohol. The biphenyl group can interact with hydrophobic pockets in proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the ester functional group.
Bis(2,4-di-tert-butylphenyl)phosphate: Contains tert-butyl groups and a biphenyl structure but has a phosphate group instead of an ester.
Uniqueness
Ethyl 2-(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)-2-oxoacetate is unique due to the combination of its ester functional group and biphenyl structure, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H22O3 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-tert-butylphenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C20H22O3/c1-5-23-19(22)18(21)16-8-6-14(7-9-16)15-10-12-17(13-11-15)20(2,3)4/h6-13H,5H2,1-4H3 |
Clave InChI |
PCJWSYQVFHKDOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,7-Dihydrofuro[3,4-b]pyridine](/img/structure/B13988702.png)








![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
